1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

説明

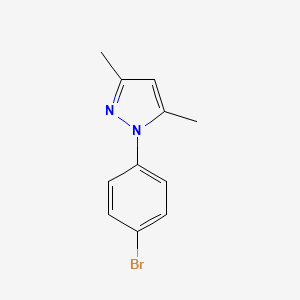

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds featuring a five-membered ring with two adjacent nitrogen atoms. The presence of a bromophenyl group at the 4-position and methyl groups at the 3 and 5 positions of the pyrazole ring are characteristic of this compound. Pyrazoles are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole, typically involves the condensation of hydrazides with various ketones or aldehydes in the presence of acidic or basic catalysts. For instance, a related synthesis approach is described for the preparation of various substituted pyrazoles, where malon anilic acid hydrazide is condensed with substituted phenyl benzeneazo acetyl acetone in glacial acetic acid . Although the exact synthesis of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole is not detailed in the provided papers, similar synthetic methods could be applied.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often investigated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, antipyrine-like derivatives have been characterized by X-ray structure, revealing that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by hydrogen bonds and π-interactions . While the specific molecular structure of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole is not reported, it can be inferred that similar intermolecular interactions may be present.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms and the substituents on the aromatic rings. The bromophenyl group, in particular, can undergo further reactions, such as Suzuki coupling, due to the presence of the bromine atom which acts as a good leaving group. The papers provided do not detail specific reactions for 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole, but the general reactivity of bromophenyl groups and pyrazole rings can be extrapolated from related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of electron-withdrawing or electron-donating substituents can alter the electronic distribution within the molecule, as evidenced by HOMO-LUMO analysis and molecular electrostatic potential studies . These analyses can provide insights into the reactivity and potential applications of the compound in fields such as nonlinear optics or as pharmacological agents. The specific physical and chemical properties of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole would need to be determined experimentally, but predictions can be made based on the properties of structurally similar compounds .

科学的研究の応用

Kinetic Study and Synthetic Route

The kinetic study of the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, a related compound to 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole, was conducted. This process involved reacting 3,5-dimethyl pyrazole with 1-bromo-3-phenyl propane under specific conditions, highlighting a novel synthetic route and the significance of phase transfer catalysis and ultrasonic irradiation (Wang, Brahmayya, & Hsieh, 2015).

Tautomerism and Structural Studies

The study of NH-pyrazoles, including compounds structurally similar to 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole, revealed insights into tautomerism in both solution and solid state. This research offers critical understanding of the molecular structures and behaviors of such compounds (Cornago et al., 2009).

Molecular Structure and Interaction Analysis

Research on s-triazine derivatives incorporating pyrazole, which includes analogs of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole, delved into molecular structure investigations. This study utilized X-ray crystallography and DFT calculations, providing valuable insights into molecular interactions and electronic properties (Shawish et al., 2021).

Antiproliferative Potential in Cancer Research

A study on 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, related to 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole, indicated their potential as antiproliferative agents in cancer research. This highlights the role of such compounds in developing treatments for diseases like leukemia and breast cancer (Ananda et al., 2017).

Free-radical Scavenging and Antioxidant Activity

Research on 3,5-dimethyl-1H-pyrazole derivatives, structurally similar to 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole, evaluated their in vitro antioxidant activities. This study underscores the importance of these compounds in developing antioxidant therapies and understanding their free-radical scavenging capacities (Karrouchi et al., 2019).

作用機序

Target of Action

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a pyrazole derivative that has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the compound is transferred from boron to palladium, which is a key step in the Suzuki–Miyaura cross-coupling reaction . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

The compound affects the biochemical pathways associated with the life cycles of Leishmania and Plasmodium . By inhibiting these pathways, the compound prevents the parasites from multiplying and spreading, thereby suppressing the diseases they cause .

Pharmacokinetics

Similar compounds have been found to have good bioavailability .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Action Environment

The action, efficacy, and stability of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is a key part of the compound’s mode of action, is known to be influenced by factors such as temperature, pH, and the presence of other substances . .

Safety and Hazards

特性

IUPAC Name |

1-(4-bromophenyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCMNDCOEJOOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640464 | |

| Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62546-27-4 | |

| Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)